molecular formula C15H22N2O3S B5716802 N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide

Cat. No. B5716802
M. Wt: 310.4 g/mol
InChI Key: IPFNJTPHAHOBCA-UHFFFAOYSA-N
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Description

“N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These are compounds containing an acetamide group that is N-linked to an arylethylamine .


Molecular Structure Analysis

The linear formula of this compound is C10H14N2O3S . It has a molecular weight of 242.299 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide” are not fully documented. The compound has a molecular weight of 242.299 and its linear formula is C10H14N2O3S .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Background

Carbonic anhydrases (CAs) are enzymes that play a crucial role in catalyzing the interconversion between carbon dioxide (CO₂) and bicarbonate ions (HCO₃⁻) in various physiological processes. Inhibition of CAs has therapeutic implications, particularly in conditions related to pH regulation, metabolism, and signaling .

Compound Activity

A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by acylating 4-thioureidobenzenesulfonamide with various acyl chlorides. These compounds were then evaluated for their inhibitory activity against both human (h) and bacterial carbonic anhydrases .

Human Carbonic Anhydrases (hCAs): Bacterial Carbonic Anhydrases (Mycobacterium tuberculosis):

Other Applications

Glaucoma Treatment

The compound’s sulfonamide moiety suggests potential use in glaucoma treatment. Further investigations are warranted to explore its efficacy in reducing intraocular pressure .

Novel Derivatives

Efforts have been made to synthesize novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives. These compounds were obtained with high yield and may have applications beyond carbonic anhydrase inhibition .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c16-21(19,20)14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFNJTPHAHOBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide

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